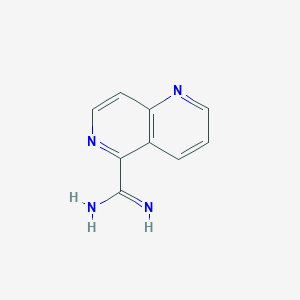

1,6-Naphthyridine-5-carboximidamide

CAS No.:

Cat. No.: VC18426600

Molecular Formula: C9H8N4

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N4 |

|---|---|

| Molecular Weight | 172.19 g/mol |

| IUPAC Name | 1,6-naphthyridine-5-carboximidamide |

| Standard InChI | InChI=1S/C9H8N4/c10-9(11)8-6-2-1-4-12-7(6)3-5-13-8/h1-5H,(H3,10,11) |

| Standard InChI Key | MDSBQQZPBYJDPS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2C(=N)N)N=C1 |

Introduction

1,6-Naphthyridine-5-carboximidamide is a synthetic organic compound belonging to the naphthyridine family, which consists of bicyclic heterocyclic systems containing two pyridine rings. This specific derivative is notable for its structural features and potential applications in medicinal chemistry. The compound's chemical structure includes a naphthyridine core with a carboximidamide group attached at the 5-position, and it is often encountered in its hydrochloride form.

Synthesis and Preparation

The synthesis of 1,6-Naphthyridine-5-carboximidamide typically involves multi-step reactions starting from simpler naphthyridine derivatives. While specific synthesis protocols for this compound are not widely detailed in the available literature, general methods for naphthyridine derivatives often involve condensation reactions and subsequent functionalization steps.

Biological and Medicinal Applications

Although specific biological activities of 1,6-Naphthyridine-5-carboximidamide are not extensively documented, naphthyridine derivatives in general have shown promise in various medicinal applications. These include potential roles as ligands for receptors, which could be leveraged in drug development. The broader naphthyridine family has been explored for its antimicrobial, anticancer, and anti-inflammatory properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume